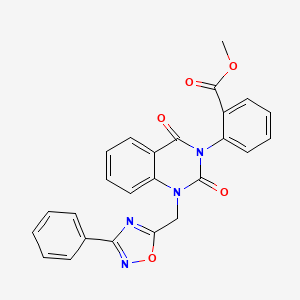
methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antifungal activities, based on diverse research findings.
Chemical Structure
The compound's structure consists of a quinazoline core fused with an oxadiazole ring and a benzoate moiety. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.25 | |
| Compound B | MDA-MB-231 | 0.29 | |
| Methyl 2-(...) | A549 | TBD | TBD |
In a study evaluating the anticancer efficacy of related compounds, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 and MDA-MB-231. The exact IC50 for methyl 2-(...) remains to be determined through further experimentation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Quinazolines and their derivatives have been reported to possess broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 | |
| Compound D | S. aureus | 15 | |
| Methyl 2-(...) | TBD | TBD | TBD |
The antimicrobial potential of methyl 2-(...) will be explored in future studies to establish its effectiveness against specific bacterial strains.
Antifungal Activity
Research indicates that quinazoline derivatives can inhibit the growth of various fungal pathogens. For example, certain compounds have demonstrated fungistatic effects at concentrations as low as 5 µg/mL against biotrophic fungi.
Table 3: Antifungal Efficacy Against Fungal Pathogens
| Compound Name | Fungal Pathogen | Inhibition (%) at 20 µg/mL | Reference |
|---|---|---|---|
| Compound E | Blumeria spp. | 90 | |
| Compound F | Puccinia spp. | 80 | |
| Methyl 2-(...) | TBD | TBD | TBD |
The antifungal activity of methyl 2-(...) is anticipated to be significant based on the performance of structurally similar compounds.
Case Studies
Several case studies have highlighted the promising biological activities of compounds related to methyl 2-(...). For instance:
- Case Study on Anticancer Activity :
- A study involving a series of quinazoline derivatives showed that modifications at specific positions enhanced cytotoxicity against breast cancer cell lines.
- Case Study on Antimicrobial Properties :
- Research demonstrated that a related oxadiazole derivative significantly inhibited the growth of Staphylococcus aureus, suggesting a mechanism worth exploring for methyl 2-(...).
Research Findings
Ongoing research is necessary to fully elucidate the biological mechanisms underlying the activities of methyl 2-(...). Preliminary findings suggest that its activity may be linked to the inhibition of specific enzymes or pathways critical for cellular proliferation and survival.
Properties
Molecular Formula |
C25H18N4O5 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 |
InChI Key |
HKUBTIMEKOFZDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















